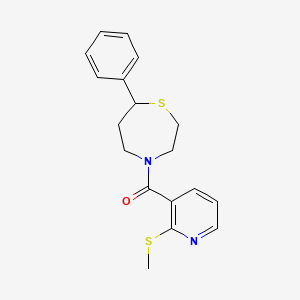

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

The compound (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone features a pyridine ring substituted with a methylthio (-SMe) group at position 2, linked via a ketone bridge to a 7-phenyl-1,4-thiazepane moiety. The 1,4-thiazepane is a seven-membered saturated ring containing one sulfur and one nitrogen atom, with a phenyl substituent at position 5.

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-22-17-15(8-5-10-19-17)18(21)20-11-9-16(23-13-12-20)14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNYRLCWNNDNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, including the formation of the pyridine and thiazepane rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

- Key Features: Two pyrazole rings linked via a ketone to a bis-thienothiophene core. Methyl groups at positions 3 and 4 of the thienothiophene. Amino (-NH₂) substituents on pyrazole rings.

- Comparison: Unlike the target compound’s pyridine-thiazepane system, 7b employs pyrazole-thienothiophene scaffolds. Both compounds feature sulfur-containing heterocycles (thienothiophene vs. thiazepane) and ketone bridges, but 7b’s extended π-system may reduce solubility compared to the target’s saturated thiazepane .

Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile

- Key Features: Cyanopyrazolopyrimidine and thienothiophene units. Electron-withdrawing cyano (-CN) groups.

- Comparison: The cyano groups in 10 enhance electrophilicity, contrasting with the electron-donating methylthio group in the target compound. Both compounds utilize sulfur heterocycles, but 10’s fused pyrimidine system likely increases rigidity compared to the thiazepane’s conformational flexibility .

Compounds : [1,4]Oxathiino[2,3-d]pyrimidines

- Key Features :

- Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

- Methylsulfanyl (-SMe) substituent analogous to the target’s pyridine-SMe group.

- Comparison: Both systems leverage sulfur’s nucleophilicity for cyclization (e.g., base-mediated heterocycle formation). The target’s thiazepane ring may exhibit greater steric bulk than oxathiino pyrimidines, influencing reactivity .

Table 1: Comparative Data for Target Compound and Analogs

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule with potential biological activities. Its molecular formula is and has a molecular weight of approximately 343.5 g/mol. This compound is of interest due to its structural features that suggest possible interactions with biological targets, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential effects, particularly in the context of enzyme inhibition and anti-cancer properties. Below are key findings from recent studies:

1. Enzyme Inhibition

One significant area of research involves the compound's ability to inhibit tyrosinase , an enzyme critical for melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Kojic Acid | 24.09 | |

| (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | TBD |

Note: Specific IC50 values for this compound need further investigation.

2. Antioxidant Activity

Studies have suggested that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases. The antioxidant efficacy was evaluated through various assays comparing it to established antioxidants.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity against certain cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures, providing insights into potential mechanisms of action and therapeutic applications.

Case Study 1: Tyrosinase Inhibitors

A study focused on analogs of the compound demonstrated that modifications in the structure significantly affected tyrosinase inhibition potency. For instance, compounds with specific substituents showed enhanced activity compared to traditional inhibitors like kojic acid.

Case Study 2: Anticancer Activity

Research involving thiazepan derivatives has shown promising results in targeting cancer pathways. The structural similarity of (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone suggests it may also engage similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.